Methyl 3-benzamido-4-oxopentanoate

Description

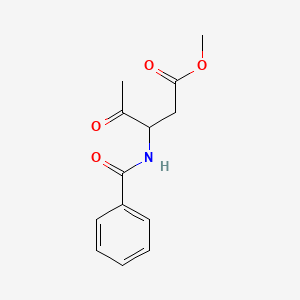

Methyl 3-benzamido-4-oxopentanoate (CAS: 100373-13-5) is a methyl ester derivative featuring a benzamido substituent at the third carbon and a ketone group at the fourth position of a pentanoate backbone. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.247 g/mol and a calculated LogP value of 2.365, indicating moderate lipophilicity .

Properties

CAS No. |

100373-13-5 |

|---|---|

Molecular Formula |

C13H15NO4 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

methyl 3-benzamido-4-oxopentanoate |

InChI |

InChI=1S/C13H15NO4/c1-9(15)11(8-12(16)18-2)14-13(17)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,17) |

InChI Key |

CLKFNPGWMPRGHS-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1 |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural or functional similarities with Methyl 3-benzamido-4-oxopentanoate:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 100373-13-5 | C₁₃H₁₃NO₃ | 231.247 | 2.365 | 52.33 | Benzamido, ketone, ester |

| Methyl 2-benzoylamino-3-oxobutanoate | Not Provided | C₁₂H₁₃NO₄ | ~247.24 (estimated) | ~1.8 | ~70 | Benzoylamino, ketone, ester |

| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate | 103788-64-3 | C₁₃H₁₃NO₃ | 231.247 | 2.365 | 52.33 | Oxazole ring, ester |

| Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate | 1956355-57-9 | C₁₃H₁₅NO₅ | 265.27 | ~2.8 | ~90 | Nitrophenyl, ketone, ester |

Notes:

- Methyl 2-benzoylamino-3-oxobutanoate (): Shorter carbon chain and benzoylamino group at position 2. Used in condensations with aromatic amines to form enaminoesters, highlighting reactivity differences due to substituent positioning .

- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate (): Structural isomer with identical molecular formula but distinct heterocyclic oxazole ring. The oxazole moiety enhances rigidity and may alter electronic properties compared to the linear ketone-ester backbone of the target compound .

- The ethyl ester group may confer improved stability under acidic conditions compared to methyl esters .

Physicochemical and Reactivity Profiles

- Solubility and Stability: Methyl esters generally exhibit moderate water solubility but are prone to hydrolysis under alkaline conditions. This compound’s benzamido group may stabilize the molecule via intramolecular hydrogen bonding, as suggested by its PSA value . In contrast, the nitro group in Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate increases polarity but may reduce hydrolytic stability due to electron-deficient aromatic systems .

- However, the oxazole derivative’s ring structure limits such reactivity, favoring instead electrophilic aromatic substitution or cycloaddition reactions .

Key Research Findings and Data Gaps

- Synthetic Utility: confirms the reactivity of methyl benzoylamino-ketoesters in forming enaminoesters, but specific data on this compound’s catalytic or kinetic behavior remain undocumented.

- Stability Studies : Comparative hydrolysis rates between methyl and ethyl esters (e.g., and ) suggest that alkyl chain length and substituents critically influence ester stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.